Cas no 446269-57-4 ((6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone)
![(6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone structure](https://ja.kuujia.com/scimg/cas/446269-57-4x500.png)
(6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone 化学的及び物理的性質
名前と識別子
-
- Enamine_003239
- (4-benzylpiperidin-1-yl)-(6-chloropyridin-3-yl)methanone
- HMS1403D05
- 446269-57-4
- CHEMBL1462125
- EN300-22541386
- Z30162449
- AKOS001017149
- (4-benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone
- STL228147
- 5-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-CHLOROPYRIDINE
- MLS001010887
- HMS2754M04
- SMR000352963
- Oprea1_864518
- (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone
-
- MDL: MFCD02656027
- インチ: 1S/C18H19ClN2O/c19-17-7-6-16(13-20-17)18(22)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
- InChIKey: XCJAVZRNIRNCAU-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Cl)N=C1)(N1CCC(CC2=CC=CC=C2)CC1)=O
計算された属性
- せいみつぶんしりょう: 314.1185909g/mol
- どういたいしつりょう: 314.1185909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 33.2Ų
じっけんとくせい
- 密度みつど: 1.220±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 487.9±30.0 °C(Predicted)
- 酸性度係数(pKa): -1.10±0.10(Predicted)
(6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22541386-0.1g |
446269-57-4 | 95% | 0.1g |
$364.0 | 2024-06-20 | ||
Enamine | EN300-22541386-0.5g |
446269-57-4 | 95% | 0.5g |
$397.0 | 2024-06-20 | ||
Enamine | EN300-22541386-5g |
446269-57-4 | 90% | 5g |
$1199.0 | 2023-09-15 | ||
Enamine | EN300-22541386-10g |
446269-57-4 | 90% | 10g |
$1778.0 | 2023-09-15 | ||
Enamine | EN300-22541386-1g |
446269-57-4 | 90% | 1g |
$414.0 | 2023-09-15 | ||
Enamine | EN300-22541386-1.0g |
446269-57-4 | 95% | 1.0g |
$414.0 | 2024-06-20 | ||
Enamine | EN300-22541386-5.0g |
446269-57-4 | 95% | 5.0g |
$1199.0 | 2024-06-20 | ||
Enamine | EN300-22541386-0.05g |
446269-57-4 | 95% | 0.05g |
$348.0 | 2024-06-20 | ||
Enamine | EN300-22541386-2.5g |
446269-57-4 | 95% | 2.5g |
$810.0 | 2024-06-20 | ||
Enamine | EN300-22541386-0.25g |
446269-57-4 | 95% | 0.25g |
$381.0 | 2024-06-20 |
(6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
(6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanoneに関する追加情報
Professional Introduction to (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone (CAS No. 446269-57-4)
Compound (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone, identified by its CAS number 446269-57-4, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyridine core substituted with a chlorine atom at the 6-position and an N-methylpiperidine moiety, exhibits promising characteristics that make it a valuable candidate for further research and development.
The structural motif of (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone is particularly intriguing due to its potential biological activity. The presence of the chloro substituent at the 6-position of the pyridine ring enhances its interaction with biological targets, while the N-methylpiperidine group contributes to its solubility and metabolic stability. These features are critical in designing molecules that can effectively interact with biological systems, making this compound a compelling subject for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied for their diverse pharmacological activities. The compound (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone is no exception, as it combines structural elements that have been shown to be effective in modulating various biological pathways.
One of the most notable areas of research involving this compound is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting kinases, it may be possible to develop treatments that can modulate these pathways and restore normal cellular function. The pyridine and piperidine moieties in (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone are particularly well-suited for interacting with kinase active sites, making this compound a promising scaffold for further derivatization.
Another area of interest is the potential use of this compound in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, and there is an urgent need for new classes of antibiotics to combat resistant bacterial strains. The structural features of (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone suggest that it may have properties conducive to disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. This opens up avenues for exploring its efficacy against a range of bacterial pathogens.
The synthesis of (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. The introduction of the chloro substituent at the 6-position of the pyridine ring typically requires careful control of reaction conditions to ensure high selectivity and yield. Similarly, the installation of the N-methylpiperidine group necessitates precise synthetic strategies to avoid unwanted side reactions. These challenges underscore the importance of advanced synthetic methodologies in producing compounds like this one.
In recent years, advances in computational chemistry have significantly accelerated the process of drug discovery by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict the binding affinity and pharmacological activity of compounds before they are synthesized in the laboratory. For (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone, computational studies have suggested that it may have favorable interactions with target proteins, which aligns with experimental observations from preliminary biological assays.
The potential applications of this compound extend beyond its use as an intermediate in drug development. It may also find utility as a building block for designing novel materials with specific properties, such as ligands for metal-organic frameworks (MOFs) or components in catalytic systems. The versatility of its structure makes it a valuable asset in synthetic chemistry, offering opportunities for innovation across multiple disciplines.
Evaluation of the pharmacokinetic properties of (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone is another critical aspect that needs to be addressed before it can be considered for clinical use. Parameters such as solubility, bioavailability, metabolic stability, and toxicity must be thoroughly characterized to ensure that it meets the stringent requirements for therapeutic agents. Collaborative efforts between synthetic chemists and pharmacologists are essential to optimize these properties and enhance the compound's potential as a lead molecule.
In conclusion, compound (6-Chloro-3-pyridinyl)[4-(phenylmethyl)-1-piperidinyl]methanone (CAS No. 446269-57-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in kinase inhibition and antimicrobial therapy highlight its importance as a scaffold for drug discovery efforts. As research continues to uncover new ways to leverage its properties, this compound is poised to make substantial contributions to medicine and related fields.
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